molecular formula C16H12ClFN4O B2423568 N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795300-21-8

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2423568
CAS No.: 1795300-21-8
M. Wt: 330.75
InChI Key: OSJGTFLUJRNBJV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of Substituents: The 3-chloro-2-methylphenyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and polar aprotic solvents.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, which involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, NaH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 3-chloro-2-methylphenyl and 4-fluorophenyl groups can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-9-12(17)3-2-4-13(9)19-16(23)15-14(20-22-21-15)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGTFLUJRNBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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